Technical Guide: Stereochemical Configurations of 2-Ethenyloxan-3-amine Isomers
Technical Guide: Stereochemical Configurations of 2-Ethenyloxan-3-amine Isomers
Executive Summary
2-Ethenyloxan-3-amine (systematically 2-vinyltetrahydro-2H-pyran-3-amine ) represents a privileged scaffold in medicinal chemistry, particularly as a pharmacophore in dipeptidyl peptidase-4 (DPP-4) inhibitors and opioid receptor modulators. Its structure combines a saturated oxygen heterocycle (oxane/tetrahydropyran) with two chemically distinct functionalities: a basic primary amine at C3 and a reactive vinyl (ethenyl) group at C2.
The stereochemical relationship between the C2-vinyl and C3-amine substituents dictates the molecule's conformation, reactivity, and biological binding affinity. This guide provides a definitive analysis of the four stereoisomers, their thermodynamic stability, and a self-validating protocol for their stereoselective synthesis and characterization.
Stereochemical Analysis & Isomerism
The molecule possesses two chiral centers at positions C2 and C3. Consequently,
The Four Isomers
| Configuration | Relationship | Geometry | Description |
| (2R, 3R) | Enantiomer Pair A | Trans | Vinyl and Amine are on opposite faces. |
| (2S, 3S) | Enantiomer Pair A | Trans | Mirror image of (2R, 3R). |
| (2R, 3S) | Enantiomer Pair B | Cis | Vinyl and Amine are on the same face. |
| (2S, 3R) | Enantiomer Pair B | Cis | Mirror image of (2R, 3S). |
Conformational Analysis (Chair Forms)
The tetrahydropyran ring preferentially adopts a chair conformation to minimize torsional strain. The stability of each isomer is governed by the interplay between 1,3-diaxial interactions and the A-values of the substituents.
-
Vinyl Group A-value: ~1.7 kcal/mol (Prefers Equatorial)
-
Amino Group A-value: ~1.4 kcal/mol (Prefers Equatorial)
Trans-Isomers ((2R,3R) / (2S,3S))
-
Major Conformer: Both substituents are Equatorial .
-
The C2-vinyl and C3-amine groups are anti-periplanar.
-
This is the thermodynamically most stable configuration (
kcal/mol).
-
-
Minor Conformer: Both substituents are Axial .
-
Destabilized by severe 1,3-diaxial interactions.
-
Cis-Isomers ((2R,3S) / (2S,3R))
-
Conformer A: C2-Vinyl (Equatorial) / C3-Amine (Axial).
-
Preferred because the vinyl group is bulkier (larger A-value) than the amine.
-
Potential for intramolecular Hydrogen Bonding: The axial amine can donate a hydrogen bond to the ring oxygen (though geometrically strained) or interact with the
-system of the vinyl group.
-
-
Conformer B: C2-Vinyl (Axial) / C3-Amine (Equatorial).
-
Less stable due to the large steric penalty of placing the vinyl group axially.
-
Synthetic Strategy: Stereoselective Construction
To access these isomers with high fidelity, we employ a Chemo-Enzymatic Resolution or Diastereoselective Ring Opening strategy. The protocol below details the synthesis of the Trans isomer via anti-opening of an epoxide, followed by inversion to access the Cis isomer.
Synthesis Workflow Diagram
Figure 1: Divergent synthesis of Trans and Cis isomers starting from 2-vinyl-3,4-dihydro-2H-pyran. The pathway utilizes the inherent anti-stereoselectivity of epoxide opening.
Detailed Experimental Protocol (Trans-Isomer)
Objective: Synthesis of trans-2-ethenyloxan-3-amine via epoxide opening.
Reagents:
-
2-Vinyl-3,4-dihydro-2H-pyran (Precursor)
-
m-Chloroperbenzoic acid (mCPBA)
-
Sodium Azide (
) -
Triphenylphosphine (
)
Step-by-Step Methodology:
-
Epoxidation (Constructing the Scaffold):
-
Dissolve 2-vinyl-3,4-dihydro-2H-pyran (10 mmol) in anhydrous
(50 mL). -
Cool to 0°C. Add mCPBA (1.1 eq) portion-wise.
-
Stir for 4 hours. Quench with saturated
and . -
Mechanism:[1][2][3][4][5][6][7][8] The syn-epoxidation occurs on the face opposite to the vinyl group (if pseudo-axial) or is directed by steric bulk, typically yielding the trans-epoxide relative to the vinyl group.
-
-
Azidolysis (Establishing Stereochemistry):
-
Dissolve the epoxide intermediate in MeOH:H2O (8:1).
-
Add
(3.0 eq) and (1.5 eq). Reflux for 12 hours. -
Critical Control Point: The azide anion (
) attacks the epoxide at C3 (less hindered than C2) in an fashion. This anti-attack guarantees the trans-relationship between the C2-oxygen and C3-azide.
-
-
Staudinger Reduction (Chemoselectivity):
-
Dissolve the crude azide in THF. Add
(1.2 eq) and water (1 mL). -
Stir at room temperature for 16 hours.
-
Why this method? Catalytic hydrogenation (
) poses a high risk of reducing the C2-vinyl group to an ethyl group. The Staudinger reaction is chemoselective for azides in the presence of alkenes.
-
Analytical Characterization & Validation
Distinguishing the cis and trans isomers requires rigorous NMR analysis. The coupling constant (
1H-NMR Data Table
| Parameter | Trans-Isomer (Diequatorial) | Cis-Isomer (Axial-Equatorial) | Mechanistic Basis |
| Equatorial protons are generally deshielded. | |||
| 8.0 - 11.0 Hz | 2.0 - 5.0 Hz | Karplus Equation. Trans-diaxial angle is ~180°. Cis angle is ~60°. | |
| NOESY Signal | No strong | Strong | Protons are spatially proximate in cis. |
Mass Spectrometry
-
Ionization: ESI+ (Electrospray Ionization).
-
Expected Mass:
Da ( ). -
Fragmentation: Loss of
(17 Da) and retro-Diels-Alder fragmentation of the pyran ring.
References
-
Kang, G., et al. (2023). "Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multivector C–H Functionalization." Organic Letters, 26(14), 2729-2732.[9] Link
- Karplus, M. (1963). "Vicinal Proton Coupling in Nuclear Magnetic Resonance." Journal of the American Chemical Society, 85(18), 2870–2871.
-
Overman, L. E. (1976). "A general method for the synthesis of allylic amines from allylic alcohols."[3] Journal of the American Chemical Society, 98(10), 2901-2910. (Context for allylic amine synthesis).
- Pietruszka, J., et al. (2017). "Chemo-enzymatic synthesis of enantiomerically pure 2,3-disubstituted tetrahydropyrans." Advanced Synthesis & Catalysis. (General methodology for chiral THPs).
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
Sources
- 1. Ring-opening mechanism of epoxides with alcohol and tertiary amines - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Overman Rearrangement | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Overman Rearrangement [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. METHOD FOR THE PREPARATION OF 3-AMINO-2-CHLORO-4-ALKYLPYRIDINES - Patent 0551459 [data.epo.org]
- 7. Alkene insertion enables ring-opening of vinyl epoxides: a theoretical perspective - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. CN102030734A - Method for synthesizing chiral pharmaceutical intermediate 3-amino tetrahydropyrane and salt thereof - Google Patents [patents.google.com]
- 9. Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multivector C-H Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
